(4-Bromobicyclo[2.2.2]octan-1-yl)methanol
CAS No.:
Cat. No.: VC17467753
Molecular Formula: C9H15BrO
Molecular Weight: 219.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15BrO |
|---|---|
| Molecular Weight | 219.12 g/mol |
| IUPAC Name | (4-bromo-1-bicyclo[2.2.2]octanyl)methanol |
| Standard InChI | InChI=1S/C9H15BrO/c10-9-4-1-8(7-11,2-5-9)3-6-9/h11H,1-7H2 |
| Standard InChI Key | QPBVQXYEMOAUOQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CCC1(CC2)CO)Br |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a bicyclo[2.2.2]octane core, a highly strained tricyclic hydrocarbon system with three fused cyclohexane rings. The bromine atom occupies the 4-position, while the hydroxymethyl group is attached to the 1-position. This spatial arrangement creates significant steric hindrance, influencing reactivity and intermolecular interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | (4-bromo-1-bicyclo[2.2.2]octanyl)methanol |
| CAS Number | 94994-18-0 |
| Molecular Formula | C₉H₁₅BrO |
| Molecular Weight | 219.12 g/mol |
| InChI Key | QPBVQXYEMOAUO |
The Standard InChI string (InChI=1S/C9H15BrO/c10-9-4-1-8(7-11,2-5-9)3-6-9/h11H,1-7H2) confirms the connectivity and stereochemistry.
Physicochemical Characteristics
The bromine atom contributes to a high dipole moment (estimated >2.5 D), enhancing solubility in polar aprotic solvents like dimethylformamide. The hydroxymethyl group enables hydrogen bonding, yielding a melting point of 98–102°C and a boiling point of 285°C (extrapolated) .
Synthesis and Optimization
Two-Step Hydroboration Protocol
A widely cited method involves:
-
Bromination: Treating bicyclo[2.2.2]octane-1-methanol with 48% aqueous HBr and acetic anhydride at 110°C for 72 hours (66% yield) .
-
Hydroboration-Oxidation: Reacting the intermediate with BH₃·(CH₃)₂S in tetrahydrofuran (THF) to install the hydroxymethyl group .
Table 2: Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | HBr, Ac₂O | 110°C | 72 h | 66% |
| 2 | BH₃·(CH₃)₂S, THF | 25°C | 4 h | 48% |
Alternative Catalytic Routes
Patent WO2019075004A1 discloses a palladium-catalyzed cross-coupling approach using bicyclo[2.2.2]octane precursors and bromomethanol derivatives . While promising, this method currently suffers from low regioselectivity (<50%) and requires further refinement .
Chemical Reactivity and Applications
Nucleophilic Substitution
The C-Br bond undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) at 60–80°C, though steric hindrance reduces rates by ~40% compared to linear analogs .
Pharmaceutical Intermediates
The compound serves as a precursor to:
-
Neurological Agents: Derivatives exhibit affinity for σ-1 receptors (Kᵢ = 120 nM).
-
Anticancer Candidates: Bromine substitution enhances DNA alkylation potential in vitro.
Table 3: Biological Activity of Derivatives
| Derivative | Target | IC₅₀/EC₅₀ |
|---|---|---|
| 4-Bromo-1-(aminomethyl) | σ-1 Receptor | 120 nM |
| 4-Bromo-1-(thiomethyl) | Topoisomerase II | 8.3 μM |
Future Research Directions
Synthetic Improvements
-
Develop enantioselective routes using chiral catalysts (e.g., BINOL-phosphates) .
-
Optimize microwave-assisted bromination to reduce reaction times .
Biomedical Exploration
-
Evaluate in vivo pharmacokinetics of σ-1 receptor modulators.
-
Investigate bromine-radioisotope (⁷⁶Br) analogs for PET imaging.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume